4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid typically involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for 36 hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and modulate receptor activities, which can lead to various therapeutic effects .
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
5-Fluoro-4-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylic acid: A fluorinated analog with similar chemical properties.
Ethyl 4-(4-fluorophenyl)-2-isothiocyanato-3-thiophenecarboxylate: Another thiophene derivative with distinct functional groups.
Uniqueness: 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which enhances its electron-withdrawing properties and influences its reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
666721-06-8 |
---|---|
Molecular Formula |
C12H7F3O3S |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-3-1-7(2-4-9)8-5-10(11(16)17)19-6-8/h1-6H,(H,16,17) |
InChI Key |
MGIKFAMSBAYDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.